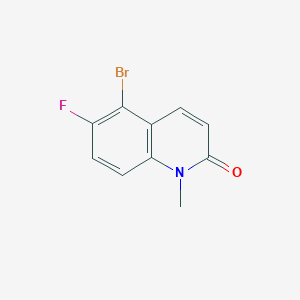![molecular formula C14H18N4O B11859342 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones. One common method includes the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are often employed to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, enhancing its biological activity.
Substitution: Substitution reactions, such as aminomethylation and arylmethylation, are commonly performed using electrochemical conditions.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used reagents for oxidation reactions.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Substitution: N-methylanilines and electrochemical conditions are used for aminomethylation and arylmethylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Medicine: It has shown promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in drug discovery and crop protection.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as BACE1 and BuChE, which are involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
N-(Pyridin-2-yl)amides: These derivatives are synthesized from α-bromoketones and 2-aminopyridine and show comparable chemical properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds are formed under different reaction conditions and have similar structural features.
Uniqueness
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and pharmacokinetic properties
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-13-12(17-11-8-4-5-9-18(11)13)14(19)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,15H2,(H,16,19) |
InChI Key |
JJEJKXQKANKVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N3C=CC=CC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


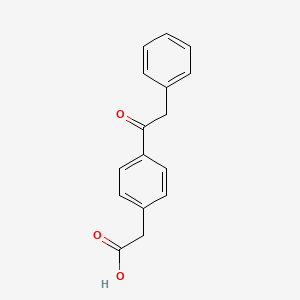
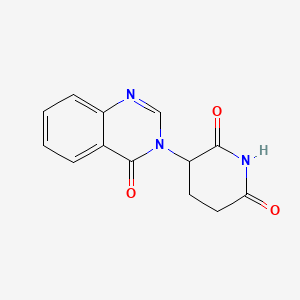


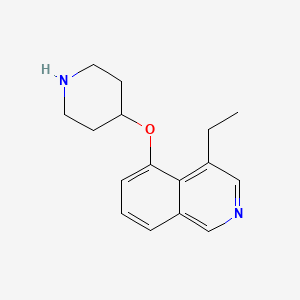

![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
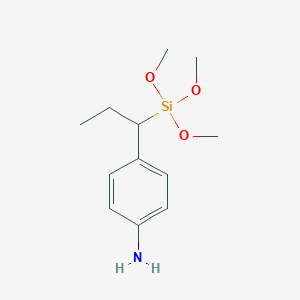


![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)

